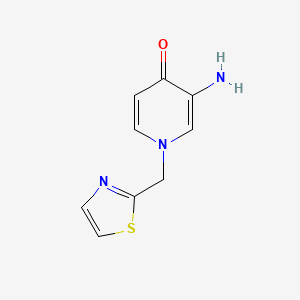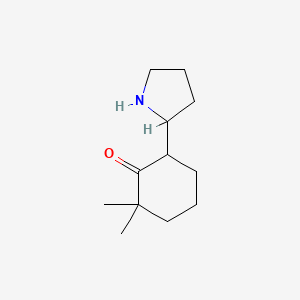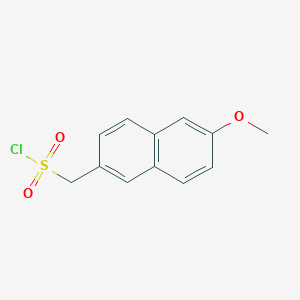
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₁ClO₃S and a molecular weight of 270.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methoxynaphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Oxidation: Strong oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride .
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the production of dyes , polymers , and specialty chemicals .
Mecanismo De Acción
The mechanism of action of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor modulators .
Comparación Con Compuestos Similares
- (6-Methoxy-2-naphthyl)methanesulfonyl chloride
- (6-Methoxynaphthalen-2-yl)methanesulfonate
- (6-Methoxynaphthalen-2-yl)methanesulfonamide
Uniqueness: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming stable covalent bonds with a variety of nucleophiles. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C12H11ClO3S |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
(6-methoxynaphthalen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12-5-4-10-6-9(8-17(13,14)15)2-3-11(10)7-12/h2-7H,8H2,1H3 |
Clave InChI |
XMVKOCQKDNKMAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


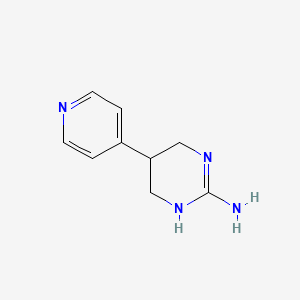

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
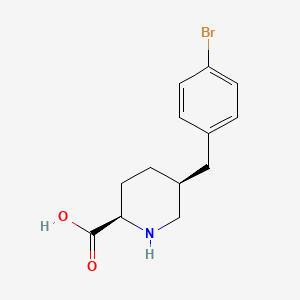
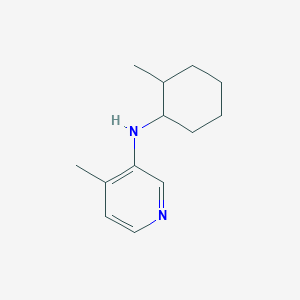
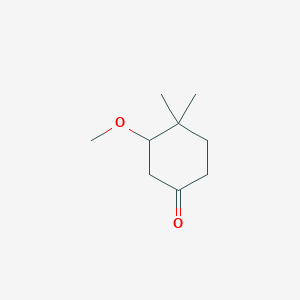

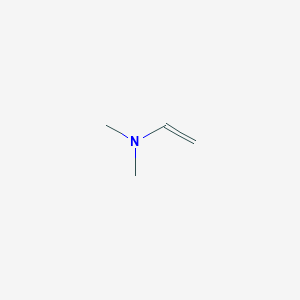
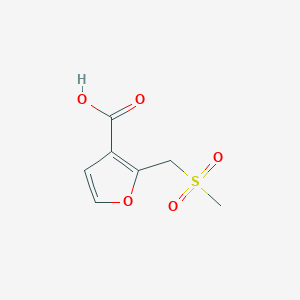
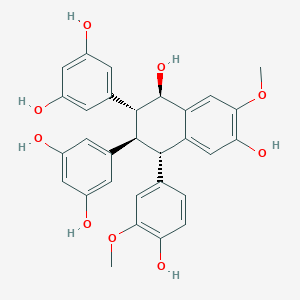
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
